Physicochemical Properties vs. Key Analogs
(1-Benzyl-3-methyl-azetidin-3-yl)methanamine exhibits a predicted lipophilicity (XLogP3-AA = 1.2) and polar surface area (TPSA = 29.3 Ų) that are uniquely positioned relative to its closest structural comparators [1]. The N‑desmethyl analog, (1-Benzylazetidin-3-yl)methanamine (C₁₁H₁₆N₂, MW 176.26), lacks the 3‑methyl group, resulting in a lower molecular weight and a different conformational ensemble [2]. Conversely, the N‑debenzyl analog, (3-Methylazetidin-3-yl)methanamine (C₅H₁₂N₂, MW 100.16), is substantially more polar and lacks the lipophilic benzyl group entirely . The target compound's balanced LogP and moderate TPSA suggest it may be a preferred intermediate when both CNS penetration potential and aqueous solubility are desired in the final drug candidate.
| Evidence Dimension | Lipophilicity (XLogP3-AA) and Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.2, TPSA = 29.3 Ų |
| Comparator Or Baseline | (1-Benzylazetidin-3-yl)methanamine (no methyl): MW = 176.26, XLogP3 not reported, TPSA similar; (3-Methylazetidin-3-yl)methanamine (no benzyl): MW = 100.16, XLogP3 not reported, TPSA similar |
| Quantified Difference | Molecular weight difference: +14.02 g/mol vs. N‑desmethyl; +90.12 g/mol vs. N‑debenzyl |
| Conditions | In silico predictions computed by PubChem 2025.04.14 release (XLogP3 3.0, Cactvs 3.4.8.18) |
Why This Matters
These property differences directly impact passive membrane permeability and aqueous solubility, guiding the selection of the most appropriate building block for CNS or peripherally restricted drug targets.
- [1] National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 75431674, (1-Benzyl-3-methyl-azetidin-3-yl)methanamine. Retrieved April 22, 2026. View Source
- [2] National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 49758752, (1-Benzylazetidin-3-yl)methanamine. Retrieved April 22, 2026. View Source
